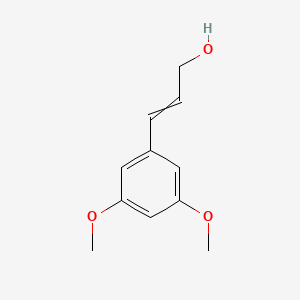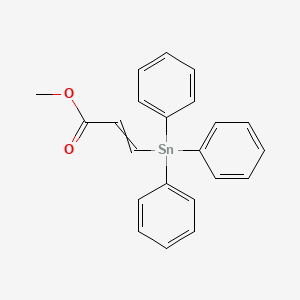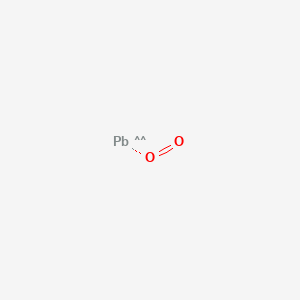
1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structure, which includes two phenyl-1H-pyrrol-2-ylmethyl groups attached to the 2 and 5 positions of the pyrrole ring.
准备方法
The synthesis of 1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyrrole with benzyl halides under basic conditions to form the desired bis(phenyl-1H-pyrrol-2-ylmethyl) derivative. The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by various substituents using reagents like halogens or alkylating agents. Major products formed from these reactions include halogenated pyrroles and alkylated pyrroles.
科学研究应用
1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors, due to its unique electronic properties.
作用机制
The mechanism of action of 1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The compound’s unique structure allows it to fit into the active sites of enzymes or bind to receptors, thereby influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
相似化合物的比较
1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: This compound has a similar pyrrole-based structure but with different substituents, leading to distinct chemical and physical properties.
2,5-Bis(1H-pyrrol-2-ylmethyl)-1H-pyrrole: Another related compound with a different substitution pattern, affecting its reactivity and applications.
1H-Pyrrole, 2,5-dimethyl-1-phenyl-: This compound features methyl and phenyl groups, providing a basis for comparison in terms of electronic and steric effects.
The uniqueness of 1H-Pyrrole, 2,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- lies in its specific substitution pattern, which imparts distinct electronic properties and reactivity, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
195381-16-9 |
|---|---|
分子式 |
C26H23N3 |
分子量 |
377.5 g/mol |
IUPAC 名称 |
2,5-bis[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole |
InChI |
InChI=1S/C26H23N3/c1-3-9-19(10-4-1)25(21-13-7-17-27-21)23-15-16-24(29-23)26(22-14-8-18-28-22)20-11-5-2-6-12-20/h1-18,25-29H |
InChI 键 |
ZSBLJUSMULDPCZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=C(N3)C(C4=CC=CC=C4)C5=CC=CN5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)
![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)



![5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-](/img/structure/B12561545.png)


![Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12561561.png)



![N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12561572.png)
